3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid
Brand Name: Vulcanchem
CAS No.: 251451-31-7
VCID: VC0129623
InChI: InChI=1S/C14H14N2O4/c17-13(18)5-9-6-15-12-2-1-8(4-11(9)12)3-10-7-20-14(19)16-10/h1-2,4,6,10,15H,3,5,7H2,(H,16,19)(H,17,18)/t10-/m0/s1
SMILES: C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O
Molecular Formula: C14H14N2O4
Molecular Weight: 274.276

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid

CAS No.: 251451-31-7

Cat. No.: VC0129623

Molecular Formula: C14H14N2O4

Molecular Weight: 274.276

* For research use only. Not for human or veterinary use.

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid - 251451-31-7

Specification

CAS No. 251451-31-7
Molecular Formula C14H14N2O4
Molecular Weight 274.276
IUPAC Name 2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]acetic acid
Standard InChI InChI=1S/C14H14N2O4/c17-13(18)5-9-6-15-12-2-1-8(4-11(9)12)3-10-7-20-14(19)16-10/h1-2,4,6,10,15H,3,5,7H2,(H,16,19)(H,17,18)/t10-/m0/s1
Standard InChI Key HJCHJQORBPQIIJ-JTQLQIEISA-N
SMILES C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O

Introduction

Chemical Identity and Properties

Nomenclature and Identification

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid is known by several chemical names in the scientific literature, reflecting its structural relationship to zolmitriptan. Alternative names include 5-[[(4S)-2-Oxo-4-oxazolidinyl]methyl]-1H-indole-3-acetic Acid and 2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]acetic acid . The compound is also referenced by the identifier 2161W92 in some pharmaceutical documentation . Its Chemical Abstracts Service (CAS) registry number is 251451-31-7, providing a unique identifier for this specific chemical entity .

For regulatory and standardization purposes, the compound has been assigned the UNII code XIJ30HC936 by the FDA's Substance Registration System . These identifiers facilitate accurate scientific communication and regulatory documentation regarding this metabolite.

Molecular Structure and Physical Properties

The molecular formula of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid is C14H14N2O4, which indicates the compound contains 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . This structure results from the removal of the dimethylaminoethyl group from zolmitriptan's indole nitrogen and the addition of an acetic acid moiety at the 3-position of the indole ring.

The molecular weight of this compound is precisely 274.27 g/mol as calculated based on standard atomic weights . This represents a reduction from zolmitriptan's molecular weight of 287.36 g/mol, reflecting the structural modifications that occur during metabolism. The compound maintains the chiral center present in the parent zolmitriptan molecule, specifically the (S)-configuration at the oxazolidinone ring.

Table 1: Physical and Chemical Properties of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid

PropertyValue
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
CAS Number251451-31-7
UNII CodeXIJ30HC936
Physical StateNeat (solid)
Structural FeaturesIndole core with acetic acid at position 3, oxazolidinone ring
Chirality(S)-configuration at oxazolidinone

Metabolic Origin and Formation

Relationship to Zolmitriptan

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid is a primary metabolite of zolmitriptan, a second-generation triptan used for acute treatment of migraine with or without aura . Zolmitriptan acts as a selective serotonin receptor agonist, primarily targeting 5-HT1B/1D/1F receptors to provide relief from migraine symptoms . Understanding the metabolism of zolmitriptan, including the formation of this particular metabolite, is essential for comprehending the drug's pharmacokinetic profile and potential drug interactions.

The metabolic conversion of zolmitriptan to 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid involves a significant structural modification that alters the pharmacological properties of the molecule. This transformation represents a detoxification pathway that facilitates elimination of the drug from the body.

Metabolic Pathways and Enzymatic Processes

The formation of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid occurs in human hepatocytes through specific enzymatic pathways . Research by Wild et al. published in Xenobiotica (1999) has elucidated the cytochrome P450 isoforms involved in zolmitriptan metabolism . While zolmitriptan itself is primarily metabolized by CYP1A2, with potential contributions from monoamine oxidase (MAO), the specific enzymatic pathways leading to the formation of the indole acetic acid metabolite involve multiple steps of biotransformation .

The metabolic process involves the removal of the dimethylaminoethyl side chain from the parent zolmitriptan molecule and oxidation of the resulting structure to form the acetic acid moiety at position 3 of the indole ring. This transformation significantly alters the molecule's physicochemical properties, making it more water-soluble and facilitating urinary excretion.

Biological Significance and Pharmacokinetics

Excretion Profile

Zolmitriptan is primarily excreted in urine (approximately 65%) and feces (approximately 30%) . Within the urinary excretion profile, the indole acetic acid metabolite (31%) is followed by the N-oxide (7%) and N-desmethyl (4%) metabolites, with unchanged zolmitriptan comprising a smaller fraction . This distribution pattern provides valuable insights into the drug's metabolic fate and elimination pathways in humans.

Pharmacological Activity

Unlike the parent compound zolmitriptan, which exhibits potent agonist activity at 5-HT1B/1D/1F receptors, 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid is generally considered pharmacologically inactive. The structural modifications that form this metabolite—specifically, the removal of the dimethylaminoethyl group—eliminate the functional moiety necessary for serotonin receptor binding and activation.

This metabolic inactivation represents an important detoxification mechanism that prevents prolonged pharmacological effects of the parent drug. The conversion to an acetic acid derivative also enhances water solubility, facilitating urinary excretion of the compound.

Analytical Methods and Detection

Isotope-Labeled Standards

For analytical purposes, isotope-labeled versions of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid have been synthesized and are commercially available. These include the 13C4-labeled variant and a deuterated form (d6) . These isotopically labeled standards serve as valuable internal standards for quantitative bioanalytical methods, enabling accurate measurement of the metabolite in biological matrices during pharmacokinetic studies.

The availability of these isotope-labeled standards facilitates the development of sensitive and specific analytical methods for detecting and quantifying 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid in complex biological samples. The use of stable isotope-labeled internal standards compensates for matrix effects and improves the reliability of quantitative measurements in bioanalytical applications.

Chromatographic and Spectrometric Methods

Detection and quantification of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid in biological samples typically employ liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). These techniques provide the sensitivity and specificity required for accurate determination of metabolite concentrations in complex biological matrices such as plasma and urine.

The characteristic mass spectral fragmentation pattern of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid, along with its chromatographic retention behavior, enables reliable identification and quantification in pharmacokinetic studies and clinical investigations of zolmitriptan metabolism.

Research Applications and Significance

Pharmacokinetic Studies

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid serves as an important biomarker in pharmacokinetic studies of zolmitriptan. Monitoring the formation and elimination of this major metabolite provides valuable insights into individual variations in drug metabolism, potential drug-drug interactions, and factors affecting zolmitriptan's pharmacokinetic profile.

The research by Wild et al. has been particularly influential in characterizing the metabolism of zolmitriptan, including the formation of the indole acetic acid metabolite . These investigations have contributed significantly to understanding the drug's metabolic fate and elimination pathways in humans.

Metabolic Profiling and Drug Development

The identification and characterization of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid as a major metabolite have informed the development of zolmitriptan and related antimigraine medications. Understanding the metabolic conversion pathways helps pharmaceutical researchers optimize drug properties, predict potential metabolic interactions, and design improved antimigraine agents with enhanced pharmacokinetic profiles.

Metabolic profiling that includes quantification of this metabolite can also help identify individuals with altered metabolic capacity, potentially enabling personalized dosing strategies for zolmitriptan based on individual metabolic phenotypes.

These reference standards enable researchers to develop and validate analytical methods for detecting and quantifying the metabolite in biological samples. The availability of isotopically labeled variants facilitates the use of stable isotope dilution techniques, which are considered the gold standard for quantitative bioanalysis.

Table 2: Commercial Availability of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid and Isotope-Labeled Variants

CompoundIsotope LabelingQuantityPrice (€)
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid-13C413C410mg16,716.00
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan-d6 3-Acetic Acidd6500μg441.00
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan-d6 3-Acetic Acidd62500μg1,741.00
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan-d6 3-Acetic Acidd610mg6,617.00

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator